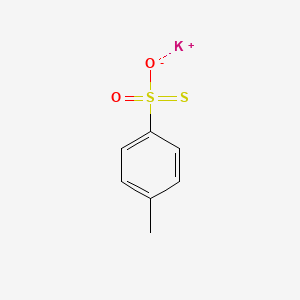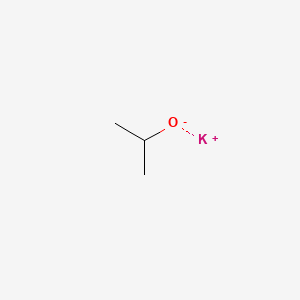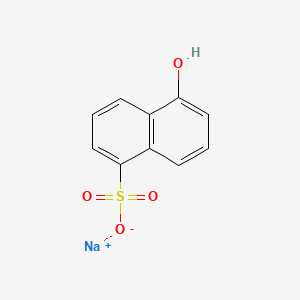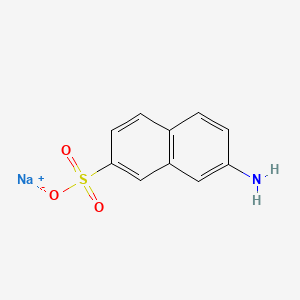
Sodium 7-Amino-2-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 7-Amino-2-naphthalenesulfonate: is an organic compound with the molecular formula C10H8NNaO3S. It is a sodium salt of 7-amino-2-naphthalenesulfonic acid and is commonly used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the sulfonation of naphthalene followed by amination. The sulfonation process involves treating naphthalene with sulfuric acid to produce naphthalenesulfonic acid, which is then aminated to introduce the amino group.
Industrial Production Methods: On an industrial scale, the compound is produced through the condensation of naphthalenesulfonic acid with formaldehyde, followed by amination. This method ensures high yield and purity suitable for commercial use.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of different substituted naphthalenesulfonic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas and metal hydrides are used.
Substitution: Various alkyl halides and amines are used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of naphthalenesulfonic acid.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted naphthalenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 7-Amino-2-naphthalenesulfonate is used as a reagent in organic synthesis and as a building block for the preparation of complex organic molecules. Biology: It serves as a fluorescent probe in biological studies to track cellular processes. Medicine: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug molecules. Industry: It is utilized as a dye, pigment, and in the production of plastics and resins.
Wirkmechanismus
The compound exerts its effects through its interaction with molecular targets and pathways involved in various biological processes. The amino group plays a crucial role in these interactions, leading to specific biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-Amino-1-naphthalenesulfonate
Disodium 7-hydroxy-1,3-naphthalenedisulfonate
Disodium 4-(hydroxyimino)-3-oxo-3,4-dihydro-2,7-naphthalenedisulfonate
Disodium 3,6-dichloro-4,5-dihydroxy-2,7-naphthalenedisulfonate
Uniqueness: Sodium 7-Amino-2-naphthalenesulfonate is unique in its structure and reactivity compared to other similar compounds. Its specific amino and sulfonic acid groups contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
5412-82-8 |
|---|---|
Molekularformel |
C10H9NNaO3S |
Molekulargewicht |
246.24 g/mol |
IUPAC-Name |
sodium;7-aminonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-3-1-7-2-4-10(15(12,13)14)6-8(7)5-9;/h1-6H,11H2,(H,12,13,14); |
InChI-Schlüssel |
CLQQCWZXMNLFPX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])N.[Na+] |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)N.[Na] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




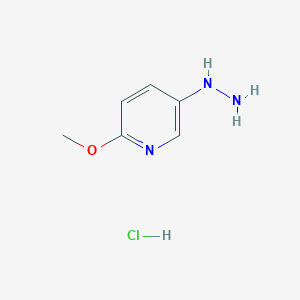

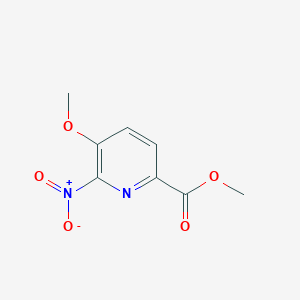
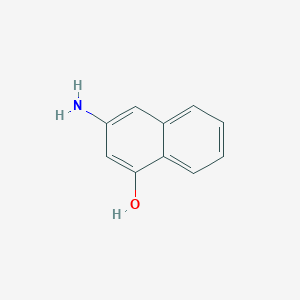

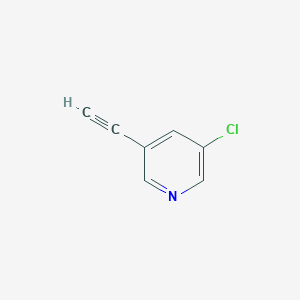
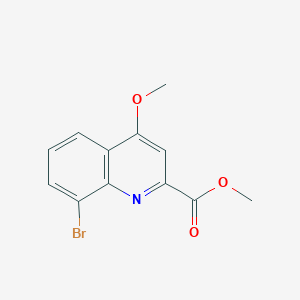

![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
